REACTION_CXSMILES
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[Br:1][C:2]1[CH:10]=[C:9]([F:11])[C:5]([C:6]([OH:8])=[O:7])=[C:4]([F:12])[CH:3]=1.Cl.[CH3:14]O>>[Br:1][C:2]1[CH:3]=[C:4]([F:12])[C:5]([C:6]([O:8][CH3:14])=[O:7])=[C:9]([F:11])[CH:10]=1
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Name
|
|
Quantity
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6.7 g
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Type
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reactant
|
Smiles
|
BrC1=CC(=C(C(=O)O)C(=C1)F)F
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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200 mL
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Type
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reactant
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Smiles
|
CO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 12 h
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Duration
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12 h
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Type
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CUSTOM
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Details
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was brought to ambient temperature
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Type
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CUSTOM
|
Details
|
the volatiles were evaporated
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Type
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ADDITION
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Details
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EtOAc was added
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Type
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EXTRACTION
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Details
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the organic phase was extracted with a aquous solution of Na2CO3 (10%)
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Type
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CUSTOM
|
Details
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was acidified at 0° C. with aqueous HCl (10%) to pH 1
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Type
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EXTRACTION
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Details
|
extracted with EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic phases was dried (Na2SO4)
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=O)OC)C(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |